1,1,1-Trichloro-2-propanol, (R)-

Description

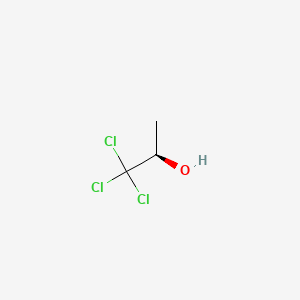

1,1,1-Trichloro-2-propanol, (R)- (CAS 76-00-6), also known as (R)-Isopral or Trichloroisopropanol, is a chlorinated secondary alcohol with the molecular formula C₃H₅Cl₃O and a molecular weight of 163.43 g/mol . Its IUPAC name is (R)-1,1,1-trichloropropan-2-ol, featuring a hydroxyl group at the C2 position and three chlorine atoms at the C1 position. This compound is a chiral molecule, with the (R)-enantiomer being the focus of stereospecific studies. Key identifiers include the InChIKey HCMBPASAOZIEDZ-UHFFFAOYSA-N and its use as an intermediate in organic synthesis and pharmaceuticals .

Properties

CAS No. |

1467769-07-8 |

|---|---|

Molecular Formula |

C3H5Cl3O |

Molecular Weight |

163.43 g/mol |

IUPAC Name |

(2R)-1,1,1-trichloropropan-2-ol |

InChI |

InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1 |

InChI Key |

HCMBPASAOZIEDZ-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(Cl)(Cl)Cl)O |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition of Chloroform to Acetone (Base-Catalyzed)

The classical and widely used method for preparing 1,1,1-trichloro-2-propanol involves the nucleophilic addition of chloroform to acetone in the presence of a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This reaction is typically conducted in an alcoholic solvent to enhance the reaction rate and facilitate product formation.

$$

\text{CH}3\text{COCH}3 + \text{CHCl}3 + \text{KOH} \rightarrow \text{CCl}3\text{C(OH)(CH}3)2 + \text{KCl} + \text{H}_2\text{O}

$$

- The base deprotonates chloroform to generate the trichloromethide anion, which then attacks the carbonyl carbon of acetone, forming the chlorinated tertiary alcohol.

- The reaction is typically carried out under controlled temperature to avoid side reactions.

- Industrial scale synthesis uses distillation for purification of the chlorobutanol product.

This method yields racemic chlorobutanol; however, for the (R)-enantiomer, further stereoselective steps or chiral resolution are required.

Lewis Acid-Catalyzed Hydrolysis and Esterification of 1,1,1-Trichloro-2-methyl-2-propanol Derivatives

A more advanced and selective preparation method involves the reaction of 1,1,1-trichloro-2-methyl-2-propanol (a closely related compound) with water or alcohols in the presence of Lewis acid catalysts under controlled temperature conditions. This method is part of a multi-step process often used in the synthesis of related compounds such as methacrylic acid derivatives but can be adapted for the preparation of 1,1,1-trichloro-2-propanol, (R)-.

- The reaction is performed at temperatures below the boiling point of the trichlorinated alcohol (approximately 169°C).

- Lewis acids such as metal cations from Groups 2 and 4 to 14 of the periodic table catalyze the hydrolysis or esterification.

- Water or alcohols with carbon numbers 1 to 10 (including halogenated or deuterated variants) are used as nucleophiles.

- Reaction pressure is adjusted between 0 to 10 MPa depending on vapor pressures.

- Reaction times vary from seconds to hours depending on batch or continuous mode.

This method allows for high conversion efficiency and can be tuned to favor the formation of specific stereoisomers by controlling catalyst type, temperature, and reaction time.

Stereoselective Synthesis and Resolution Techniques

To obtain the (R)-enantiomer specifically, stereoselective synthesis or chiral resolution methods are employed:

- Chiral Catalysts: Use of chiral Lewis acids or organocatalysts to induce enantioselectivity during the nucleophilic addition step.

- Enzymatic Resolution: Biocatalytic methods using enzymes that selectively react with one enantiomer, allowing separation.

- Diastereomeric Salt Formation: Reaction with chiral acids or bases to form diastereomeric salts, which can be separated by crystallization.

These methods are essential because the base-catalyzed addition typically produces racemic mixtures. Detailed protocols for these methods are often proprietary or found in specialized literature.

Reaction Conditions and Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Base catalyst | KOH, NaOH | Strong bases for deprotonation of chloroform |

| Solvent | Alcoholic solvents (e.g., ethanol, methanol) | Enhances reaction rate and solubility |

| Temperature | Ambient to 50°C (for nucleophilic addition) | Controlled to avoid side reactions |

| Lewis acid catalyst | Metal cations from Groups 2, 4-14 | Used in hydrolysis/esterification steps |

| Reaction pressure | 0.05 to 2 MPa | Adjusted based on vapor pressures |

| Reaction time | 0.5 seconds to 12 hours | Depends on batch or continuous mode |

| Molar ratio (chloroform:acetone) | Typically 1:1 to 1:2 | Stoichiometry optimized for yield |

Research Findings and Optimization

- The presence of Lewis acid catalysts significantly improves the conversion rate and selectivity in hydrolysis and esterification steps, enabling better control over product purity.

- Reaction temperature below the boiling point of the trichlorinated alcohol ensures liquid-phase reaction, facilitating easier control and higher selectivity.

- Space velocity (mass hourly space velocity per catalyst mass) is optimized between 100 to 10,000 /hr for continuous processes to balance conversion and throughput.

- Use of diluent gases such as nitrogen improves reaction handling and safety without affecting conversion efficiency.

- The amount of water or alcohol nucleophile is critical; 1 to 5 mol per mol of trichlorinated alcohol is preferred for optimal conversion and volume efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed nucleophilic addition | Chloroform, acetone, KOH/NaOH | Alcohol solvent, ambient to 50°C | Simple, scalable | Produces racemic mixture |

| Lewis acid-catalyzed hydrolysis/esterification | 1,1,1-Trichloro-2-methyl-2-propanol, Lewis acid, water/alcohol | <169°C, 0.05-2 MPa, batch/continuous | High selectivity, tunable | Requires catalyst and precise control |

| Stereoselective synthesis/resolution | Chiral catalysts, enzymes, chiral acids | Variable | Produces (R)-enantiomer specifically | More complex, costly |

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,1,1-trichloroacetone.

Reduction: Reduction reactions can convert it to 1,1-dichloro-2-propanol.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are used in substitution reactions.

Major Products:

Oxidation: 1,1,1-Trichloroacetone.

Reduction: 1,1-Dichloro-2-propanol.

Substitution: Various substituted propanols depending on the nucleophile used.

Scientific Research Applications

Solvent in Organic Chemistry

1,1,1-Trichloro-2-propanol serves as a solvent in various organic reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in synthetic organic chemistry. This compound is particularly useful for:

- Extraction processes : It facilitates the extraction of organic compounds from complex matrices.

- Reagent in synthesis : It is utilized in the synthesis of other chlorinated compounds.

Intermediate in Pharmaceutical Manufacturing

Due to its reactivity and functional groups, 1,1,1-trichloro-2-propanol acts as an intermediate in the production of pharmaceuticals. It is involved in the synthesis of active pharmaceutical ingredients (APIs) and can be used to modify existing drug molecules to enhance their efficacy or reduce side effects.

Research on Toxicology and Environmental Impact

The compound has been studied for its toxicological effects and environmental impact. Research indicates that exposure to 1,1,1-trichloro-2-propanol can lead to various health issues, including:

- Liver and kidney damage : Studies have shown that high doses can lead to necrosis and inflammation in these organs .

- Carcinogenic potential : Investigations into long-term exposure have raised concerns regarding its potential as a carcinogen .

Data Tables

Case Study 1: Toxicological Assessment

A study conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) highlighted the toxic effects of 1,1,1-trichloro-2-propanol on liver and kidney functions. The study involved animal models exposed to varying concentrations of the compound over extended periods. Results indicated significant organ damage at higher exposure levels, emphasizing the need for safety measures when handling this chemical .

Case Study 2: Environmental Impact Analysis

Research published by the International Agency for Research on Cancer (IARC) assessed the environmental impact of chlorinated solvents, including 1,1,1-trichloro-2-propanol. The findings suggested that improper disposal could lead to groundwater contamination, raising public health concerns due to its persistence in the environment .

Mechanism of Action

The mechanism by which 1,1,1-Trichloro-2-propanol exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)

- Molecular Formula : C₄H₇Cl₃O

- Molecular Weight : 186.46 g/mol (anhydrous)

- CAS : 57-15-8

- Key Features : A tertiary alcohol with a methyl group at C2 and three chlorines at C1. It exists as a hemihydrate and is widely used as a preservative and sedative .

Key Difference: The tertiary structure of Chlorobutanol enhances its stability but reduces reactivity compared to the secondary alcohol group in (R)-1,1,1-Trichloro-2-propanol.

(R)-(-)-2-Chloro-1-propanol

- Molecular Formula : C₃H₇ClO

- Molecular Weight : 94.54 g/mol

- CAS : 37493-14-4

- Key Features : A chiral chloro-alcohol with a chlorine atom at C2 and a hydroxyl at C1. Used in asymmetric synthesis .

Key Difference : The position and number of chlorine atoms significantly alter electronic properties and applications.

1,1,3,3-Tetrachloro-2-propanone (Tetrachloroacetone)

- Molecular Formula : C₃H₂Cl₄O

- Molecular Weight : 195.86 g/mol

- CAS : 632-21-3

- Key Features : A ketone derivative with four chlorine atoms, used in agrochemical synthesis .

Key Difference : The ketone group in tetrachloroacetone increases electrophilicity, making it more reactive toward nucleophiles than the alcohol group in the target compound.

Toxicological and Environmental Considerations

- 1,1,1-Trichloro-2-propanol, (R)-: Limited toxicity data, but chlorinated alcohols generally exhibit moderate toxicity via inhalation or dermal exposure .

- Chlorobutanol: LD₅₀ (oral, rat) = 200 mg/kg; classified as a mild irritant .

- 1,2,3-Trichloropropane (Structural Analog): Highly toxic (carcinogenic), highlighting the impact of chlorine positioning on hazard profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1,1,1-Trichloro-2-propanol, and how can enantiomeric purity be optimized?

- Methodological Answer : (R)-1,1,1-Trichloro-2-propanol can be synthesized via nucleophilic substitution reactions, such as the chlorination of 2-propanol derivatives using trichloromethylating agents. Enantiomeric purity is achieved through chiral resolution techniques (e.g., fractional crystallization with chiral auxiliaries) or asymmetric synthesis using enantioselective catalysts. Purity should be verified via chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How should researchers characterize the structural and chemical properties of (R)-1,1,1-Trichloro-2-propanol?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and chlorine positioning, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., -OH and C-Cl stretches), and mass spectrometry (MS) for molecular weight validation. Cross-reference data with standardized libraries for chlorinated alcohols .

Q. What are the recommended protocols for assessing the compound’s stability under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light conditions. Monitor degradation via GC-MS or HPLC at regular intervals. Store in amber glassware under inert gas (e.g., N₂) to minimize photolytic and oxidative decomposition .

Advanced Research Questions

Q. What advanced analytical techniques resolve enantiomeric contamination in (R)-1,1,1-Trichloro-2-propanol samples?

- Methodological Answer : Employ chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) or GC with cyclodextrin derivatives to separate (R)- and (S)-enantiomers. Validate results using polarimetry or circular dichroism (CD) spectroscopy. For trace enantiomer detection, use mass spectrometry with isotopic labeling .

Q. How can trace levels of (R)-1,1,1-Trichloro-2-propanol be quantified in environmental aqueous matrices?

- Methodological Answer : Optimize solid-phase microextraction (SPME) with on-fiber derivatization (e.g., using BSTFA for silylation) to enhance volatility, followed by GC-MS analysis. Validate the method with spike-recovery experiments in groundwater or wastewater samples, ensuring a detection limit ≤1 ppb .

Q. What mechanistic insights exist for the metabolic pathways of (R)-1,1,1-Trichloro-2-propanol in mammalian systems?

- Methodological Answer : Use in vitro hepatic microsomal assays with NADPH cofactors to identify oxidative metabolites (e.g., trichloroacetone). For in vivo studies, administer isotopically labeled (¹³C or ²H) compound to track metabolic fate via LC-MS/MS. Compare results with structurally related chlorinated alcohols to infer detoxification pathways .

Q. How do computational models predict the environmental persistence and toxicity of (R)-1,1,1-Trichloro-2-propanol?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicological parameters (e.g., LC₅₀ for aquatic organisms). Validate predictions with experimental OECD 301F biodegradation tests and Daphnia magna acute toxicity assays .

Contradictions and Limitations in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.